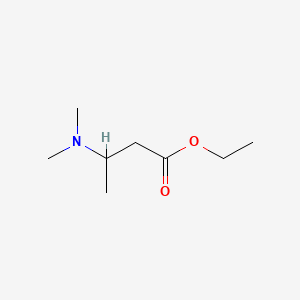

Ethyl 3-(dimethylamino)butanoate

描述

Overview of the Chemical Compound's Significance in Organic Synthesis and Chemical Research

Ethyl 3-(dimethylamino)butanoate emerges in scientific literature primarily as a specialized intermediate and building block in organic synthesis. Its bifunctional nature, containing both a tertiary amine and an ester group, allows for a range of chemical transformations. The presence of the dimethylamino group at the 3-position makes it a valuable synthon for introducing this specific functionality into larger, more complex molecules.

While detailed, large-scale research applications are not broadly published, its availability from specialty chemical suppliers for use in areas like proteomics research indicates its utility in specific, high-value applications. scbt.com In this context, it may be used for tagging or modifying proteins or peptides, where the amino group can facilitate conjugation or act as a specific binding point, and the ester provides a handle for further chemical modification or linkage to a solid support. The compound's structure is particularly relevant in the synthesis of more complex molecules where precise control over stereochemistry and functional group placement is critical.

Classification within Esters and Amines: Structural Context for Research

From a structural standpoint, this compound is classified as a β-amino ester. This classification provides a clear context for its chemical behavior and potential applications.

Ester Group: The ethyl ester portion of the molecule is derived from the reaction of a carboxylic acid (3-(dimethylamino)butanoic acid) with ethanol (B145695). This functional group is susceptible to hydrolysis under acidic or basic conditions and can undergo transesterification or amidation, making it a versatile site for molecular elaboration.

Amine Group: The tertiary dimethylamino group located at the beta-position relative to the carbonyl carbon of the ester imparts basicity to the molecule. This nitrogen atom can act as a nucleophile, a base, or a directing group in various chemical reactions. Its presence influences the electronic properties of the entire molecule.

The relative positioning of the amine and ester groups is crucial. As a β-amino ester, it can serve as a precursor in reactions like the Mannich reaction or be used in the synthesis of β-lactams and other heterocyclic systems. This specific arrangement of functional groups dictates its reactivity and makes it a distinct entity from its α- or γ-amino ester isomers.

Interdisciplinary Research Trajectories Involving the Butanoate Scaffold

The butanoate (or butyrate) scaffold is a fundamental structural motif that appears in numerous areas of chemical and biological research. While research on this compound itself is specific, the broader importance of the butanoate framework provides context for its potential interdisciplinary relevance.

In the field of metabolic engineering and synthetic biology, for instance, significant research has been conducted on the production of butyrates in engineered microorganisms like Escherichia coli. These studies often involve the construction of novel biosynthetic pathways. Synthetic scaffolds are sometimes employed to co-localize enzymes and improve the efficiency of these pathways, demonstrating the importance of controlling the molecular architecture of butyrate (B1204436) production. The functional groups on a molecule like this compound could make it a target for or a product of such engineered pathways, bridging synthetic chemistry with biotechnology.

Furthermore, butenolides and butyrolactones, which are derived from butanoate structures, are recognized as prominent chiral building blocks for the synthesis of biologically active compounds. The development of catalytic asymmetric methods to produce these structures is a major area of research. This highlights the value of the four-carbon backbone as a platform for constructing complex and stereochemically rich molecules for pharmaceutical and agrochemical applications.

Chemical and Physical Properties

The following table summarizes key physical and chemical properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₁₇NO₂ |

| Molecular Weight | 159.23 g/mol |

| CAS Number | 85118-28-1 |

| Physical Form | Liquid |

| InChI Key | JKSXUJFHXQYFMR-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CC(C)N(C)C |

Data sourced from publicly available chemical databases.

Structure

2D Structure

属性

IUPAC Name |

ethyl 3-(dimethylamino)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-5-11-8(10)6-7(2)9(3)4/h7H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKSXUJFHXQYFMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801005518 | |

| Record name | Ethyl 3-(dimethylamino)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801005518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85118-28-1 | |

| Record name | Ethyl 3-(dimethylamino)butanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85118-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-(dimethylamino)butyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085118281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3-(dimethylamino)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801005518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-(dimethylamino)butyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.865 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Ethyl 3 Dimethylamino Butanoate and Its Analogues

Classical and Contemporary Synthetic Routes

The traditional and more recent methods for synthesizing ethyl 3-(dimethylamino)butanoate and related compounds often involve a stepwise approach, focusing on the formation of the butanoate ester followed by the introduction of the amine functionality.

Esterification Reactions for Butanoate Formation

The formation of the ethyl butanoate core is a critical step. Fischer-Speier esterification is a widely employed method, involving the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. quora.comyoutube.com For instance, butanoic acid can be reacted with ethanol (B145695) to produce ethyl butanoate. quora.comyoutube.com This reaction is typically reversible and requires conditions that favor the formation of the ester, such as the removal of water.

Lipase-catalyzed esterification presents a greener alternative to traditional acid catalysis. For example, the lipase (B570770) Candida antarctica B (CALB) has been successfully used to catalyze the esterification of butanoic acid and ethyl alcohol to form ethyl butanoate. researchgate.net This biocatalytic approach often proceeds under milder reaction conditions.

A variety of butanoate esters can be synthesized using these methods, serving as precursors to a range of analogues.

Table 1: Examples of Synthesized Butanoate Esters

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Ethyl butanoate | C6H12O2 | 116.16 | 105-54-4 |

| Methyl butanoate | C5H10O2 | 102.13 | 623-42-7 |

| Ethyl 3,3-dimethylbutanoate | C8H16O2 | 144.21 | 5340-78-3 chemspider.com |

| Ethyl 2,3-dimethylbutanoate | C8H16O2 | 144.21 | 54004-42-1 nist.gov |

| Isoamyl butanoate | C9H18O2 | 158.24 | 106-27-4 nist.gov |

| Benzyl (B1604629) 3,3-dimethylbutanoate | C13H18O2 | 206.28 | 61066-88-4 epa.gov |

Amine Introduction via Nucleophilic Substitution Pathways

The introduction of the dimethylamino group is commonly achieved through nucleophilic substitution reactions. libretexts.orglibretexts.org In this approach, a suitable leaving group on the butanoate backbone is displaced by a nitrogen nucleophile, such as dimethylamine (B145610).

A common strategy involves the use of a haloalkane precursor. The lone pair of electrons on the nitrogen atom of the amine attacks the partially positive carbon atom bonded to the halogen, leading to the displacement of the halide ion and the formation of a new carbon-nitrogen bond. savemyexams.comchemistryguru.com.sg However, a significant challenge in this method is the potential for multiple substitutions, leading to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. libretexts.orgchemguide.co.uk To favor the formation of the desired primary or secondary amine, a large excess of the amine nucleophile is often used. savemyexams.com

An alternative to using ammonia (B1221849) or simple amines, which can lead to over-alkylation, is the Gabriel synthesis. This method utilizes phthalimide (B116566) as a masked form of ammonia. libretexts.org The phthalimide anion, being a good nucleophile, can displace a halide from an alkyl halide. Subsequent hydrolysis or hydrazinolysis of the resulting N-alkylphthalimide yields the primary amine.

Multi-Step Syntheses and Strategic Retrosynthetic Analyses

The synthesis of more complex analogues of this compound often requires multi-step sequences. Retrosynthetic analysis is a powerful tool for devising these synthetic routes. By conceptually breaking down the target molecule into simpler, commercially available starting materials, a logical and efficient synthetic pathway can be designed.

For example, the synthesis of 1-ethyl-3-(3-dimethylamino)propylcarbodiimide, a related compound, involves several steps including the preparation of the corresponding urea (B33335) followed by dehydration. orgsyn.org Another example is the synthesis of various substituted pyridones, which can be initiated from diethyl 2-cyano-4-dimethylamino-methylene-3-methylpent-2-enedioate. clockss.org These multi-step syntheses often involve a combination of the fundamental reactions discussed, such as esterification and nucleophilic substitution, along with other transformations like condensations and cyclizations.

Catalytic Approaches in Butanoate Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to increased efficiency, selectivity, and sustainability. Both acid catalysis and the rapidly developing field of organocatalysis have been applied to the synthesis of butanoates.

Acid-Catalyzed Reactions for Esterification

As mentioned previously, acid catalysis is a cornerstone of esterification. quora.comyoutube.com Concentrated sulfuric acid is a common and effective catalyst for the reaction between a carboxylic acid and an alcohol. quora.comyoutube.com The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol. The mechanism involves the formation of a tetrahedral intermediate, followed by the elimination of water to yield the ester.

Table 2: Common Acid Catalysts for Esterification

| Catalyst | Role |

| Sulfuric Acid (H₂SO₄) | Strong acid catalyst, promotes protonation of the carboxylic acid. quora.com |

| Hydrochloric Acid (HCl) | Another strong acid catalyst used in esterification reactions. |

| p-Toluenesulfonic acid (TsOH) | An organic solid acid catalyst, often easier to handle than liquid acids. |

Organocatalysis in Stereoselective Butanoate Formation

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis, enabling the formation of chiral molecules with high enantioselectivity. mdpi.com This is particularly relevant for the synthesis of biologically active butanoate analogues where specific stereoisomers are desired.

Chiral amines, such as proline and its derivatives, are prominent organocatalysts. mdpi.com They can activate carbonyl compounds by forming enamines or iminium ions. For instance, in the context of butanoate synthesis, an α,β-unsaturated aldehyde can be activated by a chiral amine catalyst to undergo a stereoselective Michael addition with a nucleophile, a key step in building chiral butenolide structures. nih.govacs.org BINOL-derived phosphoric acids are another class of effective chiral organocatalysts that function as Brønsted acids, promoting reactions with high stereocontrol. mdpi.com

The development of organocatalytic methods provides a greener and often more direct route to enantiomerically enriched butanoates and their derivatives, avoiding the use of potentially toxic metal catalysts. mdpi.com Research in this area continues to expand the scope and applicability of organocatalysis in the synthesis of complex molecules. researchgate.net

Transition Metal-Catalyzed Transformations for Functionalization

Transition-metal catalysis has become an indispensable tool for the functionalization of otherwise inert C-H bonds, enabling the direct introduction of new chemical moieties into a molecule's backbone. rsc.org This approach has significant implications for the synthesis of complex butanoate analogues.

The functionalization of C(sp³)–H bonds, which are abundant in butanoate structures, is a considerable challenge due to their low reactivity. rsc.org To overcome this, chemists employ directing groups (DGs) that coordinate to a metal catalyst and deliver it to a specific C-H bond, facilitating a cyclometalated intermediate and enabling site-selective transformation. researchgate.net In the context of butanoate esters, the ester group itself can potentially act as a directing group to guide the catalyst.

Palladium (Pd) is a commonly used catalyst in these transformations, often cycling between different oxidation states, such as Pd(II)/Pd(IV) or Pd(II)/Pd(0), to drive the catalytic process. rsc.org For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions, are powerful methods for forming new carbon-carbon bonds by coupling organic halides with various reagents in the presence of a palladium catalyst. nih.gov These reactions could be adapted to introduce aryl, alkenyl, or other functional groups onto a butanoate scaffold, provided a suitable handle (like a halogen) is present or can be installed.

Table 1: Overview of Transition Metal-Catalyzed Functionalization Reactions

| Reaction Type | Catalyst/Reagents | Bond Formed | Description |

|---|---|---|---|

| C(sp³)–H Arylation | Pd(OAc)₂ / Directing Group | C-C | Direct introduction of an aryl group at a specific C-H position, guided by a coordinating functional group. rsc.org |

| Suzuki-Miyaura Coupling | PdCl₂(dppf) / Base | C-C | Couples an organoboron compound with an organic halide or triflate, a versatile method for creating biaryl structures. nih.gov |

| Oxidative Olefination | Rh(III) Catalyst / Oxidant | C-C (alkene) | The ester group can direct the rhodium-catalyzed coupling of a C-H bond with an alkene, forming a new, more complex olefin. |

Emerging Green Synthesis Technologies

In response to the growing need for sustainable chemical manufacturing, several green synthesis technologies have emerged. These methods aim to reduce waste, minimize energy consumption, and avoid the use of hazardous materials, offering cleaner routes to butanoate derivatives.

Continuous Flow Synthesis for Enhanced Efficiency

Continuous flow synthesis represents a paradigm shift from traditional batch processing. In a flow system, reagents are continuously pumped through a network of tubes and reactors where the reaction occurs. This technique offers numerous advantages, including superior heat and mass transfer, enhanced safety for handling hazardous reagents, and improved reproducibility. youtube.com

The precise control over reaction parameters such as temperature, pressure, and residence time allows for the optimization of reaction conditions, often leading to higher yields and purities in shorter timeframes compared to batch methods. youtube.com Furthermore, flow systems are readily automated and can be scaled up by simply running the system for a longer duration, bypassing the challenges associated with scaling up batch reactors. This methodology is particularly well-suited for transition-metal-catalyzed reactions, which can be implemented using packed-bed reactors containing an immobilized catalyst. youtube.com

Table 2: Comparison of Batch vs. Continuous Flow Synthesis

| Feature | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Scalability | Difficult; requires re-optimization | Easy; "scale-out" by extending run time |

| Safety | Higher risk with hazardous materials | Enhanced; small reaction volumes |

| Heat & Mass Transfer | Often inefficient and variable | Highly efficient and controlled |

| Reproducibility | Can be variable between batches | High consistency and reproducibility |

| Reaction Time | Can be lengthy | Often significantly shorter |

Chemo-Enzymatic Synthesis for Chiral Butanoate Derivatives

Chirality is a critical feature of many biologically active molecules, and chemo-enzymatic methods provide a powerful and green approach to producing enantiomerically pure compounds. nih.gov These strategies leverage the high selectivity of enzymes for specific transformations. researchgate.net

For the synthesis of chiral butanoate derivatives, lipases are particularly effective. Enzymes such as lipase B from Candida antarctica (often immobilized and known as Novozym 435) or lipase from Rhizomucor miehei can catalyze the kinetic resolution of racemic butanoate esters. rsc.org This process involves the selective hydrolysis or transesterification of one enantiomer, allowing the separation of the unreacted enantiomer and the product with high enantiomeric excess (ee). rsc.orgacs.org This approach avoids the use of toxic reagents and often proceeds under mild conditions, making it an attractive green alternative to traditional chemical resolutions. researchgate.net

Table 3: Enzymes in the Synthesis of Chiral Butanoate Analogues

| Enzyme | Source Organism | Reaction Type | Application Example |

|---|---|---|---|

| Novozym 435 | Candida antarctica | Hydrolysis / Transesterification | Kinetic resolution of racemic butanoate esters to produce chiral alcohols and esters. rsc.org |

| Lipozym RM IM | Rhizomucor miehei | Hydrolysis | Enantioselective hydrolysis for the production of chiral building blocks. rsc.orgnih.gov |

| Lipase PS-C | Pseudomonas cepacia | Transesterification | Dynamic kinetic resolution of alcohols using an acyl donor, often combined with a metal racemization catalyst. acs.org |

Mechanochemical Methods in Butanoate Chemistry

Mechanochemistry utilizes mechanical energy, typically through ball milling or grinding, to induce chemical reactions, often in the absence of a solvent. nih.gov This solvent-free approach aligns perfectly with the principles of green chemistry by drastically reducing chemical waste. rsc.org

Mechanochemical esterification has been demonstrated as a viable method for synthesizing esters at room temperature. rsc.orgrsc.org The process involves grinding the carboxylic acid and alcohol with a catalyst or activating agent in a high-speed ball mill. rsc.org The mechanical force facilitates mixing at the molecular level and provides the energy needed to overcome activation barriers, driving the reaction to completion in a short amount of time. nih.govrsc.org This technique is not only environmentally friendly but can also lead to different reactivity or product selectivity compared to solution-based methods. nih.gov While direct mechanochemical synthesis of this compound is not widely reported, the successful application of this method to a broad range of esterification and amidation reactions suggests its high potential for butanoate chemistry. nih.govbohrium.com

Table 4: Mechanochemical Synthesis of Esters

| Method | Reagents/Conditions | Reaction Time | Key Advantage |

|---|---|---|---|

| Iodine-Catalyzed Esterification | Carboxylic acid, alcohol, I₂, KH₂PO₂, ball milling | ~20 min | Fast, solvent-free, and transition-metal-free synthesis of various esters. rsc.orgrsc.org |

| Horner-Wadsworth-Emmons | Aldehyde, phosphonate (B1237965) reagent, base, ball milling | Varies | Solvent-free synthesis of α,β-unsaturated esters with high yields and diastereoselectivity. rsc.org |

| Direct Amidation of Esters | Ester, amine, KOtBu, ball milling | Varies | Solvent-free conversion of esters to amides, demonstrating the versatility of mechanochemistry for ester derivatives. nih.govbohrium.com |

Chemical Reactivity and Mechanistic Investigations of Ethyl 3 Dimethylamino Butanoate

Nucleophilic Reactivity of the Dimethylamino Moiety

The presence of a lone pair of electrons on the nitrogen atom of the dimethylamino group confers nucleophilic character to the molecule, enabling it to participate in several important reaction types.

Amination Reactions and Quaternization Studies

The tertiary amine in ethyl 3-(dimethylamino)butanoate can act as a nucleophile in reactions with alkyl halides, a process known as the Menshutkin reaction. wikipedia.orgunacademy.com In this SN2 type reaction, the nitrogen atom's lone pair attacks the electrophilic carbon of an alkyl halide (e.g., methyl iodide or ethyl bromide), displacing the halide ion. masterorganicchemistry.com This results in the formation of a quaternary ammonium (B1175870) salt, where the nitrogen atom bears a permanent positive charge and is bonded to four alkyl groups. wikipedia.orglibretexts.org

The reaction rate is influenced by several factors, including the nature of the alkyl halide, with alkyl iodides being more reactive than bromides, which are in turn more reactive than chlorides. wikipedia.org The reaction is typically conducted in polar solvents which help to stabilize the charged transition state and products. wikipedia.org Due to the steric hindrance around the tertiary nitrogen, these reactions may sometimes require forcing conditions like heating. masterorganicchemistry.com

Table 1: Quaternization Reaction of this compound

| Reactant | Reagent | Product |

|---|---|---|

| This compound | Methyl Iodide (CH₃I) | Ethyl 3-(trimethylammonio)butanoate iodide |

| This compound | Ethyl Bromide (CH₃CH₂Br) | Ethyl 3-(diethylmethylammonio)butanoate bromide |

| This compound | Benzyl (B1604629) Bromide (C₆H₅CH₂Br) | Ethyl 3-(benzyl(dimethyl)ammonio)butanoate bromide |

Conjugate Addition Mechanisms Involving the Amine Group

While this compound itself is saturated, the amine group's nucleophilicity is highly relevant in the context of conjugate addition reactions, particularly in the synthesis of its derivatives or from its unsaturated precursors. organic-chemistry.orgpressbooks.pub In a typical aza-Michael reaction, a primary or secondary amine adds to an α,β-unsaturated carbonyl compound. pressbooks.pub This reaction is often reversible and thermodynamically controlled, favoring the more stable 1,4-addition product. pressbooks.pubjove.com

The formation of β-amino esters can be achieved through the conjugate addition of amines to α,β-unsaturated esters. organic-chemistry.org Various catalysts, including Lewis acids like CeCl₃ or systems like Zn/NH₄Cl, can promote this transformation under mild conditions. The reaction involves the nucleophilic attack of the amine on the β-carbon of the unsaturated ester, leading to an enolate intermediate which is subsequently protonated on the α-carbon to yield the final product. libretexts.org The nature of the nucleophile is a key factor; weaker nucleophiles like amines generally favor the 1,4-conjugate addition over a direct 1,2-addition to the carbonyl group. jove.com

Ester Group Transformations and Hydrolysis Kinetics

The ethyl ester functional group is susceptible to nucleophilic acyl substitution, allowing for its conversion into other esters, amides, or the parent carboxylic acid.

Transesterification Reactions and Their Mechanisms

Transesterification is the process of converting one ester into another by reaction with an alcohol. wikipedia.org This equilibrium reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com

Acid-Catalyzed Mechanism : The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A molecule of the new alcohol then attacks this activated carbon, forming a tetrahedral intermediate. After a series of proton transfers, the original alkoxy group (ethoxide) is eliminated as ethanol (B145695), and deprotonation of the carbonyl yields the new ester. byjus.comlibretexts.org

Base-Catalyzed Mechanism : A strong base, typically the alkoxide corresponding to the new alcohol, acts as the nucleophile. It attacks the carbonyl carbon to form a tetrahedral intermediate. This intermediate then collapses, expelling the original ethoxide leaving group to form the new ester. byjus.comresearchgate.net

To drive the equilibrium towards the desired product, a large excess of the reactant alcohol is often used, or the lower-boiling alcohol product is removed by distillation. wikipedia.orglibretexts.org

Table 2: Transesterification of this compound

| Reactant Alcohol | Catalyst | Product Ester |

|---|---|---|

| Methanol (CH₃OH) | H⁺ or CH₃O⁻ | Mthis compound |

| Propanol (CH₃CH₂CH₂OH) | H⁺ or CH₃CH₂CH₂O⁻ | Propyl 3-(dimethylamino)butanoate |

| Benzyl Alcohol (C₆H₅CH₂OH) | H⁺ or C₆H₅CH₂O⁻ | Benzyl 3-(dimethylamino)butanoate |

Amidation and Other Carboxylic Acid Derivative Formations

Esters can be converted to amides through a reaction with ammonia (B1221849) or a primary or secondary amine, a process known as aminolysis. chemistrysteps.com This reaction generally requires more forcing conditions, such as heating, compared to hydrolysis because alkoxides are better leaving groups than amides. masterorganicchemistry.com The mechanism involves the nucleophilic addition of the amine to the ester's carbonyl carbon, creating a tetrahedral intermediate. chemistrysteps.com This intermediate collapses by eliminating the alkoxy group (ethoxide) to form the more thermodynamically stable amide. stackexchange.com Strong bases can also be used to promote the direct amidation of unactivated esters. rsc.org

Table 3: Amidation of this compound

| Reactant Amine | Product Amide |

|---|---|

| Ammonia (NH₃) | 3-(Dimethylamino)butanamide |

| Methylamine (CH₃NH₂) | 3-(Dimethylamino)-N-methylbutanamide |

| Aniline (C₆H₅NH₂) | 3-(Dimethylamino)-N-phenylbutanamide |

The ester can also undergo hydrolysis to yield the corresponding carboxylic acid, 3-(dimethylamino)butanoic acid. This reaction is catalyzed by either acid or base and is essentially the reverse of Fischer esterification. researchgate.netnitt.edu A notable aspect of this hydrolysis is the potential for autocatalysis. wikipedia.org The carboxylic acid product generated during the reaction can itself act as an acid catalyst, leading to an acceleration of the hydrolysis rate over time, a phenomenon observed in the hydrolysis of other esters. researchgate.netunacademy.comwhiterose.ac.uksoton.ac.uk The kinetics of hydrolysis are also pH-dependent; the protonation state of the dimethylamino group can influence the reactivity of the ester moiety. ias.ac.in

Stereochemical Control and Reaction Pathways

This compound possesses a chiral center at the C3 position, meaning it can exist as a pair of enantiomers. The synthesis of this compound or its reactions can, therefore, be designed to control the stereochemical outcome.

For instance, if the butanoate is synthesized via the reduction of a precursor like ethyl 3-oxobutanoate (a β-keto ester), the stereochemistry of the resulting hydroxyl group can be controlled using stereoselective reducing agents. nih.govacs.orgnih.gov Subsequent conversion of the hydroxyl group to the dimethylamino group would then yield an enantiomerically enriched product.

Similarly, if the C3 stereocenter is formed during a conjugate addition reaction to an α,β-unsaturated precursor like ethyl crotonate, the stereoselectivity can be influenced by several factors. numberanalytics.com These include the use of chiral catalysts, the presence of chiral auxiliaries on the substrate, or the specific reaction conditions. researchgate.netresearchgate.net The facial selectivity of the nucleophilic attack on the double bond is governed by steric and electronic interactions within the transition state, which can be manipulated to favor the formation of one diastereomer or enantiomer over the other. numberanalytics.comjiwaji.edudalalinstitute.com For example, the reduction of α-substituted β-keto esters can be directed to yield either syn or anti diastereomers with high selectivity by choosing between chelating (e.g., TiCl₄) and non-chelating (e.g., CeCl₃) Lewis acids. researchgate.net Biocatalysts, such as genetically engineered yeast or specific enzymes like alcohol dehydrogenases, are also powerful tools for achieving high stereoselectivity in the reduction of keto esters to chiral hydroxy esters, which are valuable precursors. nih.govnih.govmdpi.com

Diastereoselective and Enantioselective Transformations

There is a notable lack of specific studies detailing the diastereoselective and enantioselective transformations of this compound in the scientific literature. However, the broader class of β-amino esters is a critical structural motif in many biologically active compounds, and numerous methods have been developed for their stereoselective synthesis. These general strategies provide a framework for how one might approach the stereocontrolled synthesis or reaction of this compound.

General approaches for the stereoselective synthesis of β-amino esters often involve the conjugate addition of nitrogen nucleophiles to α,β-unsaturated esters, a reaction known as the aza-Michael addition. The stereochemical outcome of these reactions can be controlled through the use of chiral catalysts or auxiliaries. For instance, chiral Lewis acids or organocatalysts can be employed to create a chiral environment around the substrate, leading to the preferential formation of one enantiomer over the other.

Another common strategy is the stereoselective reduction of β-enamino esters. Chiral reducing agents or catalytic hydrogenation with chiral catalysts can be used to introduce the stereocenters at the α and β positions with high diastereoselectivity and enantioselectivity.

While no specific examples for this compound are documented, a hypothetical diastereoselective transformation could involve the reaction of a chiral electrophile with the enolate of this compound. The existing stereocenter at the β-position would be expected to influence the stereochemical outcome of the reaction at the α-position, leading to a diastereomeric mixture of products. The ratio of these diastereomers would depend on the nature of the electrophile, the reaction conditions, and the inherent stereochemical preference of the substrate.

Table 1: Hypothetical Diastereoselective Alkylation of this compound

| Entry | Electrophile | Base | Diastereomeric Ratio (d.r.) |

| 1 | Methyl Iodide | Lithium diisopropylamide (LDA) | Data not available |

| 2 | Benzyl Bromide | Sodium bis(trimethylsilyl)amide (NaHMDS) | Data not available |

This table is purely illustrative and does not represent experimental data.

Similarly, an enantioselective transformation could theoretically be achieved through a kinetic resolution process, where a chiral catalyst or reagent selectively reacts with one enantiomer of racemic this compound, leaving the other enantiomer unreacted.

Investigations of Reaction Intermediates and Transition States

Detailed mechanistic investigations, including the characterization of reaction intermediates and transition states, for reactions involving this compound are not described in the available literature. However, we can infer the likely intermediates based on the general reactivity of esters and amines.

In reactions involving the α-carbon, such as alkylation or aldol-type reactions, the key intermediate would be the corresponding enolate. The formation of this enolate would be achieved by treatment with a suitable base. The geometry of the enolate (E or Z) could play a significant role in determining the stereochemical outcome of subsequent reactions.

For reactions involving the nitrogen atom, such as quaternization with an alkyl halide, the reaction would proceed through a simple SN2 mechanism, with the lone pair of the nitrogen atom acting as the nucleophile.

In the context of the aza-Michael reaction, which is a plausible route for the synthesis of such compounds, the reaction mechanism typically involves the nucleophilic attack of the amine on the β-carbon of an α,β-unsaturated ester. This leads to the formation of a zwitterionic intermediate or an enolate, which is then protonated to give the final product. The transition state for this reaction would involve the simultaneous or sequential formation of the C-N bond and breaking of the C=C double bond. The stereoselectivity of such reactions is often rationalized by analyzing the steric and electronic interactions in the competing transition state structures.

Without specific experimental or computational studies on this compound, any discussion of its reaction intermediates and transition states remains speculative and based on analogies to well-studied systems.

Computational Chemistry and Theoretical Characterization

Electronic Structure and Quantum Chemical Analysis

Quantum chemical methods are instrumental in analyzing the electronic characteristics of a molecule. These analyses help in understanding the molecule's stability, reactivity, and the distribution of electronic charge across its structure.

Density Functional Theory (DFT) is a robust computational method used to determine the electronic structure and optimized geometry of molecules. For Ethyl 3-(dimethylamino)butanoate, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311G, would be used to find the most stable three-dimensional conformation by minimizing the molecule's energy.

This process yields precise information on structural parameters. The optimization process involves calculating and refining the bond lengths, bond angles, and dihedral angles that define the molecule's shape until the lowest energy state is achieved. The resulting optimized structure represents the most probable conformation of the molecule in a vacuum and serves as the foundational data for subsequent computational analyses, such as frequency calculations and electronic property predictions.

| Total Energy (Hartree) | The calculated total electronic energy of the molecule in its optimized state. | Used to compare the relative stability of different isomers or conformations. |

Note: This table is illustrative. The exact values would be the output of a specific DFT calculation.

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. chemrxiv.orgmdpi.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap indicates that a molecule is more reactive, as less energy is needed for electronic transitions. researchgate.net This analysis allows for the prediction of how this compound might participate in chemical reactions. chemrxiv.org From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. materialsciencejournal.org

Table 2: Global Reactivity Descriptors from HOMO-LUMO Energies

| Descriptor | Formula | Chemical Significance |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. mdpi.com |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron from the molecule. materialsciencejournal.org |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added to the molecule. materialsciencejournal.org |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | The ability of the molecule to attract electrons. materialsciencejournal.org |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures the resistance to change in electron distribution. mdpi.commaterialsciencejournal.org |

| Chemical Softness (S) | 1/(2η) | The reciprocal of hardness; a measure of polarizability. materialsciencejournal.org |

| Electrophilicity Index (ω) | μ²/ (2η) where μ = -χ | Quantifies the energy lowering of a molecule when it accepts electrons. materialsciencejournal.org |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. avogadro.cc It is plotted onto the surface of the molecule's electron density, using a color-coded scheme to represent different electrostatic potential values. uni-muenchen.deresearchgate.net This map is invaluable for identifying the regions of a molecule that are rich or deficient in electrons.

Typically, red colors indicate regions of negative electrostatic potential, which are rich in electrons and are favorable sites for electrophilic attack. researchgate.net For this compound, these would likely be concentrated around the carbonyl oxygen and the tertiary nitrogen atom due to their high electronegativity and lone pairs of electrons. Blue colors represent regions of positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack. researchgate.net Green areas denote neutral potential. The MEP map provides a clear guide to the molecule's reactivity towards charged reactants. uni-muenchen.de

Molecular Modeling and Simulation Studies

While quantum chemical analyses provide a static picture of a molecule, molecular modeling and simulation techniques are used to study its dynamic behavior and interactions with other molecules.

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. nih.gov By simulating these movements, MD can reveal the different conformations (shapes) that this compound can adopt and the relative stability of these conformations. researchgate.netbiorxiv.org

An MD simulation of this compound would model its behavior in a simulated environment, such as in a solvent like water, over a period ranging from nanoseconds to microseconds. mdpi.com The simulation tracks the trajectory of each atom, providing insights into the molecule's flexibility, the rotation around its single bonds, and how it might fold or change shape. nih.gov This information is crucial for understanding how the molecule behaves in a realistic biological or chemical system and for assessing the stability of its different spatial arrangements. biorxiv.org

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.govnih.gov This method is widely used in drug discovery to screen for potential drug candidates.

In a hypothetical docking study, this compound would be treated as the ligand, and its interaction with a specific protein target would be evaluated. The process involves preparing the 3D structures of both the ligand and the protein. nih.gov Docking software, such as AutoDock Vina, then systematically samples numerous orientations and conformations of the ligand within the protein's binding site. nih.gov Each resulting pose is assigned a score, typically a binding affinity or energy, which estimates the strength of the interaction. A lower binding energy generally indicates a more stable and favorable interaction. This analysis can identify potential biological targets for this compound and elucidate the specific amino acid residues involved in the binding interaction.

Table 3: Illustrative Summary of a Hypothetical Molecular Docking Study

| Protein Target (PDB ID) | Ligand | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|

| Enzyme X | This compound | -7.5 | TYR 84, SER 122, LEU 205 |

| Receptor Y | This compound | -6.8 | PHE 265, VAL 290, ASP 301 |

| Kinase Z | this compound | -8.1 | LYS 45, GLU 68, ILE 110 |

Note: This table is for conceptual purposes only. The protein targets and results are hypothetical and serve to illustrate the output of a molecular docking analysis.

Quantitative Structure-Property Relationship (QSPR) and Predictive Modeling

Computational chemistry provides powerful tools for the theoretical characterization of molecules like this compound. Through Quantitative Structure-Property Relationship (QSPR) and other predictive modeling techniques, it is possible to correlate the molecular structure of a compound with its physicochemical properties and reactivity. This section delves into these computational approaches as they apply to butanoate analogues and the predictive modeling of synthetic outcomes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Butanoate Analogues

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that relate the chemical structure of a series of compounds to their biological activity. wikipedia.orgfiveable.me These models are fundamental in medicinal chemistry and toxicology for predicting the activity of new or untested chemicals. wikipedia.orgnih.gov The underlying principle is that the structure of a molecule dictates its properties and, consequently, its biological effects. fiveable.memdpi.com For butanoate analogues, QSAR studies can provide insights into how structural modifications influence their interactions with biological targets.

A typical QSAR study involves several key steps:

Data Set Selection: A group of structurally related compounds (in this case, butanoate analogues) with experimentally determined biological activities is chosen. mdpi.com

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. mdpi.com These can include electronic, steric, and lipophilic parameters.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity. fiveable.meresearchgate.net

Model Validation: The predictive power of the model is rigorously tested using both internal and external validation techniques to ensure its reliability. ijera.com

While specific QSAR models for this compound are not extensively documented in publicly available literature, studies on related esters, such as cinnamates, demonstrate the utility of this approach. For instance, QSPR models have been successfully used to investigate the esterification of substituted cinnamic acids, correlating quantum chemical descriptors with reaction outcomes. nih.gov Similar methodologies could be applied to a series of amino-functionalized butanoate esters to predict properties like receptor binding affinity, enzyme inhibition, or other biological activities.

Below is a hypothetical data table illustrating the types of molecular descriptors that would be used in a QSAR study of butanoate analogues.

Table 1: Molecular Descriptors for QSAR Modeling of Butanoate Analogues

| Descriptor Type | Example Descriptors | Relevance to Biological Activity |

| Electronic | Dipole Moment, Atomic Charges, HOMO/LUMO Energies | Governs electrostatic interactions, reaction mechanisms, and charge transfer processes with biological targets. |

| Steric | Molecular Volume, Surface Area, Molar Refractivity | Influences how the molecule fits into a receptor's active site (molecular recognition). |

| Topological | Connectivity Indices, Shape Indices | Describes the size, shape, and degree of branching in the molecule, affecting its overall conformation and interaction potential. |

| Lipophilic | LogP (Octanol-Water Partition Coefficient) | Determines the molecule's ability to cross biological membranes and its distribution in the body. |

Analysis of Noncovalent Interactions (e.g., Hirshfeld Surface Analysis)

Noncovalent interactions play a crucial role in determining the supramolecular architecture in the crystalline state, which in turn influences physical properties such as solubility and melting point. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular interactions within a crystal. nih.govnih.gov

The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a given molecule dominates. By mapping properties like the normalized contact distance (dnorm) onto this surface, one can identify specific atoms involved in intermolecular contacts and characterize the nature of these interactions. nih.gov

Key features of a Hirshfeld surface analysis include:

dnorm Surface: This surface highlights intermolecular contacts. Red spots indicate contacts shorter than the van der Waals radii, representing strong interactions like hydrogen bonds. Blue regions show longer contacts, and white areas represent contacts at the van der Waals distance. nih.gov

Although a specific Hirshfeld surface analysis for this compound is not available, studies on similar molecules, such as other ethyl esters, provide a clear framework for what such an analysis would entail. nih.govnih.gov For this compound, one would expect to observe significant contributions from H···H, O···H, and N···H contacts, with the potential for weak C-H···O or C-H···N hydrogen bonds influencing the crystal packing.

Table 2: Predicted Intermolecular Contacts for this compound from Hirshfeld Surface Analysis

| Interaction Type | Predicted Contribution | Structural Origin |

| H···H | High | Abundance of hydrogen atoms on the ethyl and butanoate backbone. |

| O···H / H···O | Significant | Interactions involving the ester carbonyl oxygen and hydrogen atoms on neighboring molecules. |

| N···H / H···N | Significant | Interactions involving the dimethylamino nitrogen and nearby hydrogen atoms. |

| C···H / H···C | Moderate | General van der Waals contacts contributing to crystal stability. |

Predictive Models for Synthetic Outcomes and Reaction Selectivity

Computational chemistry is increasingly used to predict the outcomes of chemical reactions, including reaction rates, yields, and selectivity. acs.org By modeling the potential energy surface of a reaction, chemists can identify the most likely reaction pathways and transition states. nih.gov

For the synthesis of this compound, which can be formed through the esterification of 3-(dimethylamino)butanoic acid, predictive models can help optimize reaction conditions. pearson.com Theoretical studies on the esterification of related compounds, like cinnamic acids, have used Density Functional Theory (DFT) to model the reaction mechanism in two key steps: the initial protonation of the carboxylic acid and the subsequent nucleophilic attack by the alcohol. nih.gov

Similarly, computational models have been developed to study the thermal decomposition of butanoate esters, which are relevant to their stability and potential use as biofuels. acs.orgnih.govnih.gov These studies often employ high-level ab initio and DFT calculations to determine the energetics of various decomposition channels, identifying the most favorable pathways and predicting the resulting products. nih.govnih.gov For instance, research on isopropyl butanoate has shown that the most favorable decomposition pathway is the formation of butanoic acid and propene via a six-membered ring transition state. nih.gov

These predictive models allow for the in silico screening of different catalysts, solvents, and temperatures to identify optimal conditions for synthesizing this compound with high yield and purity, while also predicting its thermal stability.

Research Applications and Derivatization Studies

Building Block in Complex Molecule Synthesis

As a building block, Ethyl 3-(dimethylamino)butanoate provides a scaffold upon which chemists can elaborate to create molecules with specific three-dimensional structures and functionalities. illinois.edusigmaaldrich.com This approach is fundamental to fields like medicinal chemistry and materials science, where the precise arrangement of atoms dictates the properties of a substance. sigmaaldrich.com

The presence of a nitrogen atom within this compound makes it a key precursor for a variety of nitrogen-containing organic molecules. mdpi.com These molecules are of significant interest due to their prevalence in biologically active compounds and functional materials. The dimethylamino group can be retained in the final product or modified through various chemical reactions to introduce different nitrogen-based functionalities.

The dual functionality of this compound allows for its use in the synthesis of a diverse array of functionalized esters and amines. The ester group can undergo reactions such as hydrolysis, transesterification, and amidation to create different carboxylic acid derivatives. Simultaneously, the tertiary amine can be involved in reactions like quaternization or oxidation, leading to a wide range of amine-containing structures.

The core structure of this compound lends itself to applications in the fields of peptide and prodrug synthesis. nih.govnih.gov Peptides are crucial biological molecules, and their synthesis often requires building blocks with specific amino and carboxyl functionalities. In prodrug design, a biologically inactive compound is created that can be converted into an active drug within the body. mdpi.com The ester and amine groups of this compound can be modified to link it to a drug molecule, with the aim of improving the drug's delivery, solubility, or release profile. nih.govmdpi.com For instance, peptide-drug conjugates (PDCs) are an emerging class of therapeutics where a peptide is covalently attached to a drug, and compounds with similar functionalities to this compound can serve as components in these complex structures. nih.gov

Derivatives with Modified Structural Features

A significant area of research involving this compound is the synthesis and study of its derivatives. By systematically altering its structure, chemists can investigate how these changes affect the molecule's physical and chemical properties.

Researchers have explored the synthesis of various butanoate analogues by introducing branches and substituents onto the four-carbon chain of this compound. These modifications can influence the molecule's shape, size, and reactivity. The characterization of these new compounds often involves techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm their structure and purity.

Table 1: Examples of Substituted Butanoate Analogues

| Compound Name | Structural Modification | Potential Research Area |

| Methyl 3-ethyl-butanoate | Ethyl group at the 3-position instead of a dimethylamino group. | Investigating the impact of replacing the amino group with an alkyl group on physical properties. ymdb.ca |

| Ethyl 2,4-dicyano-2-[2-cyanoacetyl-3-oxo]-butanoate | Complex derivative formed from self-condensation reactions of a related ester. | Studying complex reaction mechanisms and the formation of highly functionalized molecules. chemprob.org |

| 2-((5-nitrothiazol-2-yl)carbamoyl) phenyl (S)-2-((tert-butoxycarbonyl)amino)-3,3-dimethyl butanoate | A complex butanoate derivative used in prodrug synthesis. | Development of novel therapeutic agents. acs.org |

Quaternized Butanoate Derivatives in Chemical Research

The tertiary amine functional group in this compound serves as a key site for chemical modification, particularly through quaternization. This reaction involves the alkylation of the nitrogen atom, converting the tertiary amine into a quaternary ammonium (B1175870) salt. This transformation introduces a permanent positive charge on the nitrogen atom, which significantly alters the molecule's physicochemical properties, such as its solubility, and can be leveraged in various research contexts.

The quaternization is typically achieved by reacting this compound with an alkyl halide, such as methyl iodide or benzyl (B1604629) chloride, under mild conditions. researchgate.net The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide ion and forming a new carbon-nitrogen bond. The resulting product is a quaternary ammonium halide salt.

This derivatization is a fundamental step in various research areas. For instance, the introduction of a cationic charge is a common strategy in the development of novel materials. Quaternized chitosan (B1678972) derivatives, for example, have been synthesized to enhance properties like water solubility and antioxidant activity. mdpi.com While not directly involving this compound, these studies highlight the general principles and utility of quaternization. The reaction kinetics of quaternizing similar tertiary amine polymers, such as poly[2-(dimethylamino)ethyl methacrylate] (PDMAEMA), have been studied extensively to control the degree of quaternization and tailor the final properties of the material. researchgate.net Such quaternized derivatives are explored for their potential in creating materials with specific pH- and temperature-responsive behaviors. researchgate.net

Analytical and Spectroscopic Characterization Methods in Research

The precise structure and purity of this compound and its derivatives are confirmed using a suite of spectroscopic techniques. Each method provides unique information about the molecule's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, distinct signals corresponding to each part of the molecule are expected. The ethyl ester group typically shows a triplet for the terminal methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons. The dimethylamino group gives rise to a sharp singlet, as the six protons on the two methyl groups are chemically equivalent. The protons on the butanoate backbone appear as multiplets due to complex spin-spin coupling.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The carbonyl carbon of the ester group is characteristically found far downfield. The carbons directly bonded to the heteroatoms (oxygen and nitrogen) appear at intermediate chemical shifts, while the aliphatic carbons are found in the upfield region of the spectrum. spectrabase.com Spectroscopic data for the closely related compound, ethyl 3-(diethylamino)propanoate, shows similar characteristic patterns. rsc.org

| Assignment | ¹H NMR (Predicted Chemical Shift, ppm) | ¹³C NMR (Predicted Chemical Shift, ppm) |

|---|---|---|

| Ester C=O | - | ~172 |

| O-CH₂-CH₃ | ~4.1 (quartet) | ~60 |

| N-CH | ~3.1 (multiplet) | ~58 |

| N-(CH₃)₂ | ~2.2 (singlet) | ~41 |

| CH-CH₂-C=O | ~2.4 (multiplet) | ~40 |

| CH-CH₃ | ~1.1 (doublet) | ~18 |

| O-CH₂-CH₃ | ~1.2 (triplet) | ~14 |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural insights from its fragmentation pattern. The compound has a molecular formula of C₈H₁₇NO₂ and an exact mass of approximately 159.13 Da. nih.gov

Upon ionization in the mass spectrometer, a molecular ion ([M]⁺) peak is expected at an m/z (mass-to-charge ratio) of 159. This molecular ion is often unstable and undergoes fragmentation, breaking into smaller, charged pieces. The pattern of these fragments is a unique fingerprint of the molecule. For esters, a common fragmentation is the loss of the alkoxy group (-OR). libretexts.org For this compound, this would correspond to the loss of the ethoxy group (-OCH₂CH₃), resulting in a fragment ion at m/z 114. Another characteristic fragmentation for amines is alpha-cleavage, where the bond adjacent to the C-N bond breaks. miamioh.edu This process leads to the formation of a stable iminium ion, which is often the most intense peak (the base peak) in the spectrum.

| m/z | Predicted Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 159 | [C₈H₁₇NO₂]⁺ | Molecular Ion [M]⁺ |

| 144 | [M - CH₃]⁺ | Loss of a methyl radical |

| 114 | [M - OCH₂CH₃]⁺ | Loss of ethoxy radical |

| 86 | [CH(CH₃)N(CH₃)₂]⁺ | Alpha-cleavage adjacent to nitrogen |

| 71 | [CH₂C(O)OCH₂CH₃]⁺ | Cleavage between C2 and C3 |

| 58 | [CH₂=N(CH₃)₂]⁺ | McLafferty rearrangement followed by cleavage |

Sustainability Aspects in the Synthesis and Application of Ethyl 3 Dimethylamino Butanoate

Green Chemistry Principles in Butanoate Chemistry

The twelve principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. organic-chemistry.org In the context of butanoate chemistry, and specifically for Ethyl 3-(dimethylamino)butanoate, several of these principles are particularly relevant.

Design for Safer Solvents and Auxiliaries in Butanoate Synthesis

The choice of solvents is a critical factor in the environmental footprint of a chemical process, often accounting for a significant portion of the mass and energy consumption and contributing heavily to waste. nih.gov Traditional esterification and amination reactions have often relied on hazardous solvents like dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF). uniba.it

Modern approaches advocate for the use of "greener" solvents that are less toxic, derived from renewable resources, and have a lower environmental impact. Research into the Steglich esterification, a common method for forming esters, has identified safer alternatives to traditional solvents. uniba.itresearchgate.net For instance, acetonitrile (B52724) has been shown to be a less hazardous solvent system for this type of reaction, offering comparable rates and yields to more hazardous options. researchgate.net Furthermore, the use of greener solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) has demonstrated improved efficiency and sustainability in syntheses involving similar functional groups. researchgate.netbldpharm.com

The ideal scenario in green chemistry is to eliminate the need for solvents altogether. Solvent-free reaction conditions, where one of the reactants acts as the solvent, can significantly reduce waste and simplify purification processes. europa.eu Ultrasound-assisted synthesis has also been explored as an energy-efficient method for ester synthesis, sometimes in the absence of a solvent. mdpi.com

Table 1: Comparison of Solvents for Chemical Synthesis

| Solvent | Classification | Key Considerations |

| Dichloromethane (DCM) | Hazardous | Carcinogenic potential, volatile organic compound (VOC) |

| N,N-Dimethylformamide (DMF) | Hazardous | Reproductive toxicity, VOC |

| Acetonitrile | Greener Alternative | Less toxic than DCM and DMF, but still a VOC |

| 2-Methyltetrahydrofuran (2-MeTHF) | Greener Alternative | Bio-derived, lower toxicity, good performance |

| Cyclopentyl Methyl Ether (CPME) | Greener Alternative | Low peroxide formation, high boiling point, easily recyclable |

| Water | Benign | Non-toxic, non-flammable, but can be challenging for some organic reactions |

| Solvent-free | Ideal | Eliminates solvent waste, can simplify purification |

This table provides a general comparison of solvents and is not specific to the synthesis of this compound.

Waste Minimization and Atom Economy Considerations in Butanoate Reactions

The concept of atom economy, developed by Barry Trost, is a cornerstone of green chemistry and measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. sigmaaldrich.comacs.org Reactions with high atom economy are inherently less wasteful. google.com

In the synthesis of butanoates, addition reactions are highly atom-economical as all reactant atoms are incorporated into the final product. mdpi.com For the synthesis of this compound, a potential route could involve the Michael addition of dimethylamine (B145610) to ethyl crotonate. This type of conjugate addition is generally considered to have a high atom economy.

Waste can be further minimized by optimizing reaction conditions to reduce the formation of byproducts and by recycling unreacted starting materials and catalysts. nih.gov The development of continuous flow processes, where reagents are continuously fed into a reactor and the product is continuously removed, can also lead to significant waste reduction compared to traditional batch processes. nih.gov For amine-based waste, biological treatment methods are being explored as an economically and environmentally sound disposal option. cambridge.orgrsc.org

Resource Efficiency and Process Optimization

Improving the efficiency of chemical processes not only reduces waste but also conserves valuable resources and lowers production costs.

Energy Footprint Reduction in Synthetic Procedures

Traditional chemical syntheses often require significant energy input for heating, cooling, and separation processes. rsc.org Reducing this energy footprint is a key aspect of green chemistry.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. nih.govbnl.gov This technique has been successfully applied to the synthesis of poly(β-amino esters), a class of polymers to which this compound is related. nih.govbnl.gov

Reactive distillation is another energy-saving technique where the chemical reaction and the separation of products occur simultaneously in a single unit. nih.gov This can be particularly advantageous for equilibrium-limited reactions like esterification, as the continuous removal of a product (e.g., water) can drive the reaction towards completion, leading to higher conversions and reduced energy use for downstream separation. nih.gov

Development of Recyclable Catalytic Systems

Catalysts are essential for many chemical reactions, but they can also contribute to waste if they are not recovered and reused. The development of recyclable catalysts is therefore a major focus of green chemistry research.

Heterogeneous catalysts, which are in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), are often easier to separate and recycle than homogeneous catalysts. nih.gov For esterification reactions, solid acid catalysts, such as ion-exchange resins, have been shown to be effective and reusable alternatives to traditional homogeneous acid catalysts like sulfuric acid. nih.gov A study on the production of alkyl esters utilized fly ash, a waste product, as a recyclable catalyst. nih.gov

In the context of synthesizing compounds similar to this compound, various catalytic systems have been explored. For the synthesis of β-enamino esters, silver-based catalysts have been shown to be effective for hydroamination reactions under mild conditions. uniba.it For the production of butyl butyrate (B1204436), organic dibasic or tribasic aluminum catalysts have been used and have the advantage of being recyclable. researchgate.net

Environmental Impact Assessment in Research and Development

A comprehensive understanding of the environmental impact of a chemical is crucial for its sustainable development and use. This involves considering the entire life cycle of the compound, from the extraction of raw materials to its final disposal.

Life Cycle Assessment (LCA) is a methodology used to evaluate the potential environmental impacts of a product or process. chinachemicalfactory.comnih.gov For chemical compounds, an LCA would consider factors such as the origin of the starting materials (fossil-based versus renewable), the energy consumed during synthesis, the toxicity of the compound and any byproducts, and its biodegradability.

The toxicity and environmental fate of this compound itself would need to be carefully evaluated. ontosight.ai Research on related compounds, such as other esters and amines, can provide initial indications, but specific studies on the target molecule are necessary for a complete environmental profile. sigmaaldrich.com

By integrating these sustainability considerations into the research and development of this compound, it is possible to create a more environmentally benign and economically viable chemical product.

Life Cycle Assessment (LCA) Methodologies for Butanoate Production (Focus on R&D Scale)

At the early stages of chemical development, such as for a specialty compound like this compound, detailed mass and energy balances from pilot or industrial plants are not yet available. acs.orgrsc.org To overcome this data gap, several predictive and procedural LCA methodologies have been developed specifically for early-stage assessments. These methods are crucial for incorporating environmental considerations into decision-making long before a process is locked in, preventing the costly allocation of resources to ultimately unsustainable chemical routes. acs.orgrsc.org

The primary approach for an R&D-scale assessment is often a "gate-to-gate" analysis. researchgate.netreading.ac.uk This type of partial LCA focuses on a single, well-defined stage in the production chain, such as the chemical synthesis step itself—from the immediate precursor materials (the "input gate") to the synthesized, unformulated product (the "output gate"). researchgate.netreading.ac.uk This circumscribed boundary allows for a detailed analysis of the core reaction and purification steps, which are the primary drivers of impact at the laboratory scale.

Methodologies for generating a Life Cycle Inventory (LCI)—the detailed accounting of all inputs and outputs—at this scale include:

Stoichiometric and Theoretical Calculations: In the absence of empirical data, reaction stoichiometry is the foundational tool. By defining a functional unit (e.g., the production of 1 kg of the product), one can calculate the theoretical mass of reactants needed. Assumptions based on typical laboratory-scale yields (e.g., 85-95%) are then applied to estimate product output and unreacted starting materials. researchgate.net

Process Modeling and Simulation: Software tools like Aspen Plus can be used to model chemical processes, even at a conceptual level. nih.govresearchgate.net By inputting known reaction parameters, thermodynamics, and unit operations (e.g., reactor type, distillation columns for purification), these programs can generate estimates for energy consumption, heating and cooling requirements, and waste streams. researchgate.netnih.gov

Use of Proxy Data: When data for a specific chemical input is unavailable, information from a structurally or functionally similar chemical can be used as a proxy. researchgate.net For instance, the environmental impact data for a common solvent like ethanol (B145695) might be used to approximate that of a less common one if specific data is lacking in databases like ecoinvent. researchgate.netnih.gov

Procedural Compendiums and Estimation Frameworks: To standardize assumptions, procedural guidelines have been developed to help LCA practitioners estimate flows. rsc.org These frameworks provide systematic approaches for estimating energy for stirring and heating, solvent quantities for reaction and purification (e.g., chromatography, crystallization), and emissions based on the type of equipment and processes used in a typical lab setting. rsc.orgmdpi.com

Illustrative Life Cycle Inventory for this compound Synthesis

To demonstrate the application of these methodologies, a hypothetical gate-to-gate Life Cycle Inventory (LCI) for the R&D scale synthesis of this compound is presented below. The synthesis route is assumed to be a direct esterification of 3-(dimethylamino)butanoic acid with ethanol, catalyzed by an acid, and carried out in a common organic solvent like toluene, followed by purification.

Functional Unit: Production of 1 kg of this compound. System Boundary: Gate-to-gate, encompassing the chemical reaction and product purification.

The following interactive table details the estimated inputs and outputs for this process. The values are derived from stoichiometric calculations, assuming a 90% reaction yield, and estimations for solvent and energy use common in R&D-scale synthesis.

| Life Cycle Inventory (LCI) for the Synthesis of 1 kg of this compound (R&D Scale) | ||

|---|---|---|

| Flow Type | Item | Quantity (per 1 kg of product) |

| Inputs (Materials) | 3-(dimethylamino)butanoic acid | 0.91 kg |

| Ethanol (reagent) | 0.35 kg | |

| Sulfuric Acid (catalyst) | 0.05 kg | |

| Toluene (solvent) | 5.0 L | |

| Inputs (Energy) | Electricity (for stirring, fume hood, etc.) | 2.5 kWh |

| Thermal Energy (for heating/reflux) | 1.8 kWh | |

| Outputs (Product) | This compound | 1.0 kg |

| Outputs (Waste & Emissions) | Water (by-product) | 0.11 kg |

| Mixed Organic/Aqueous Waste (from workup and purification) | ~6.0 L | |

| Fugitive Emissions (VOCs from Toluene) | ~0.05 kg |

Once the LCI data is compiled, a Life Cycle Impact Assessment (LCIA) is performed. ecoinvent.org This is done by applying the inventory data to an impact assessment method, such as ReCiPe or IPCC 2021, often using specialized software like SimaPro. ecoinvent.orgmdpi.com These methods use characterization factors to translate the LCI results (e.g., "kg of Toluene emitted") into potential environmental impacts (e.g., "kg CO2-equivalent" for global warming potential or "kg 1,4-DCB-equivalent" for human toxicity potential). ecoinvent.org

By applying these methodologies early in the R&D phase, chemists and chemical engineers can identify environmental hotspots—such as high energy consumption, the use of a particularly hazardous solvent, or the generation of significant waste—and modify the synthetic route accordingly. isc3.orgmdpi.com This proactive approach is fundamental to embedding sustainability into the core of chemical manufacturing.

常见问题

Basic Research Question

- NMR Spectroscopy : - and -NMR can confirm the ester group (δ ~4.1 ppm for CHO, δ ~1.2 ppm for CH) and dimethylamino moiety (δ ~2.2 ppm for N(CH)) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (CHNO, theoretical 159.1259 g/mol) .

- IR Spectroscopy : Peaks at ~1730 cm (ester C=O) and ~2800 cm (N-CH) confirm functional groups .

How can researchers address discrepancies in reported biological activities of this compound derivatives?

Advanced Research Question

Contradictions in bioactivity data (e.g., antimicrobial vs. anti-inflammatory potency) may arise from assay conditions or impurities.

Methodological Recommendations :

- Reproducibility Checks : Replicate assays under standardized conditions (e.g., pH, solvent, cell lines).

- Purity Validation : Use HPLC (>95% purity) to rule out impurity-driven effects .

- Mechanistic Studies : Employ knockout models or competitive binding assays to identify primary targets.

What computational methods are suitable for predicting the pharmacokinetic properties of this compound?

Advanced Research Question

- ADMET Prediction : Tools like SwissADME or ADMETLab estimate bioavailability, BBB permeability, and CYP450 interactions based on logP (predicted ~1.5 for this compound) and topological polar surface area (TPSA ~40 Ų) .

- Molecular Docking : AutoDock Vina or Schrödinger Suite can model interactions with targets like cholinesterases or GPCRs, leveraging the dimethylamino group’s basicity for binding site analysis .

How does the stereochemistry of this compound affect its pharmacological profile?

Advanced Research Question

Chiral centers (if present) can drastically alter bioactivity. For example, (S)-enantiomers of related esters show higher receptor affinity than (R)-forms .

Methodological Approach :

- Chiral Chromatography : Use HPLC with chiral columns (e.g., Chiralpak IA) to resolve enantiomers.

- Enantioselective Synthesis : Apply asymmetric hydrogenation or organocatalysis to produce single enantiomers .

What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

Advanced Research Question

- Yield Optimization : Transition from batch to flow chemistry to improve heat management and reaction consistency.

- Purification : Replace column chromatography with fractional crystallization or membrane filtration for cost-effective scale-up .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。